6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C12H6ClF3N4 and its molecular weight is 298.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
It’s known that triazole compounds can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase . The interactions between this compound and these enzymes are primarily through hydrogen bonding and hydrophobic interactions, which can lead to the modulation of enzyme activity and subsequent biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular function . The compound has shown stability under physiological conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained modulation of cellular pathways, potentially resulting in adaptive cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound has been observed to exert therapeutic effects, such as anti-inflammatory and analgesic activities. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding to plasma proteins can influence the distribution and bioavailability of the compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can impact the compound’s ability to interact with its molecular targets and exert its biochemical effects.
Properties
IUPAC Name |
6-chloro-3-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4/c13-9-5-6-10-17-18-11(20(10)19-9)7-3-1-2-4-8(7)12(14,15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNZBPLCXLFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.